molecular formula C12H26N2O B8672805 N-HYDROXY-DODECANAMIDINE CAS No. 95500-20-2

N-HYDROXY-DODECANAMIDINE

Cat. No.: B8672805
CAS No.: 95500-20-2
M. Wt: 214.35 g/mol
InChI Key: KVACUYQANHDHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-hydroxydodecanimidamide is an organic compound with the molecular formula C12H26N2O It is a derivative of dodecanimidamide, where a hydroxyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxydodecanimidamide typically involves the reaction of dodecanimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxylated product. The general reaction scheme is as follows:

    Starting Materials: Dodecanimidamide and hydroxylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Dodecanimidamide is dissolved in the solvent, and hydroxylamine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure N’-hydroxydodecanimidamide.

Industrial Production Methods: Industrial production of N’-hydroxydodecanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems.

Chemical Reactions Analysis

Types of Reactions: N’-hydroxydodecanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo-dodecanimidamide.

    Reduction: Formation of dodecanamine.

    Substitution: Formation of alkyl or acyl derivatives of N’-hydroxydodecanimidamide.

Scientific Research Applications

N’-hydroxydodecanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-hydroxydodecanimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The imidamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

N’-hydroxydodecanimidamide can be compared with other similar compounds, such as:

    N-hydroxysuccinimide: Used in peptide synthesis and as a coupling reagent.

    N-hydroxyphthalimide: Used as an oxidizing agent in organic synthesis.

    N-hydroxybenzotriazole: Used as a coupling reagent in peptide synthesis.

Uniqueness: N’-hydroxydodecanimidamide is unique due to its specific structure, which combines the properties of both hydroxyl and imidamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

CAS No.

95500-20-2

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N'-hydroxydodecanimidamide

InChI

InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-10-11-12(13)14-15/h15H,2-11H2,1H3,(H2,13,14)

InChI Key

KVACUYQANHDHQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=NO)N

Origin of Product

United States

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